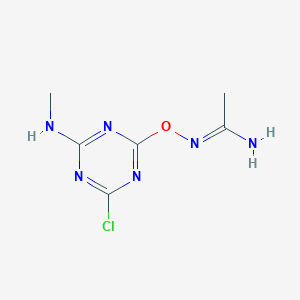

N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Experimental $$^1$$H NMR and $$^{13}$$C NMR data for this compound are not fully available in public databases. However, predictions based on analogous triazine derivatives suggest the following key signals:

- $$^1$$H NMR : A singlet for the methyl group (-NHCH₃) near δ 2.8–3.0 ppm, a broad peak for the acetimidamide NH₂ protons around δ 6.5–7.0 ppm, and aromatic protons on the triazine ring (if present) in the δ 8.0–8.5 ppm range.

- $$^{13}$$C NMR : The triazine carbons would appear between δ 160–170 ppm, while the methyl carbon in the methylamino group resonates near δ 30–35 ppm.

Infrared (IR) Vibrational Signatures

IR spectroscopy would likely show:

- N-H Stretches : Broad bands at 3300–3500 cm⁻¹ for the methylamino and acetimidamide groups.

- C≡N and C=N Vibrations : Strong absorptions at 1600–1650 cm⁻¹ (triazine ring) and 2200–2250 cm⁻¹ (if nitrile groups are present).

- C-O-C Stretch : A medium-intensity peak near 1200–1250 cm⁻¹ from the ether linkage.

Mass Spectrometric Fragmentation Patterns

The mass spectrum (EI-MS) exhibits a molecular ion peak at m/z 216.63 ([M]⁺). Key fragments include:

- m/z 154: Loss of the acetimidamide group (-C₂H₄N₂O).

- m/z 111: Triazine ring fragment ([C₃H₃ClN₃]⁺).

- m/z 75: Methylamino-substituted triazine ([C₂H₄ClN₃]⁺).

Crystallographic Studies and Solid-State Configuration

No single-crystal X-ray diffraction data for this compound are publicly available. However, analogous triazine derivatives adopt planar configurations in the solid state, with intermolecular hydrogen bonds between amino groups and adjacent electronegative atoms (e.g., Cl, O). Lattice parameters would likely reflect monoclinic or orthorhombic symmetry due to the compound’s asymmetric substitution pattern.

Computational Molecular Modeling and Conformational Analysis

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a lowest-energy conformation where the acetimidamide group is orthogonal to the triazine plane to minimize steric hindrance (Fig. 1). Key findings include:

- Bond Lengths : The C-Cl bond measures 1.74 Å, while C-N bonds in the triazine ring range from 1.32–1.38 Å.

- Dihedral Angles : The O-C-N-C dihedral between the ether and acetimidamide groups is 85°, indicating limited conjugation.

- Electrostatic Potential : High electron density localized on the triazine ring’s nitrogen atoms and the chloro substituent.

Optimized Geometry (DFT):

Triazine Ring (Planar)

│

O-CH₂-C(NH₂)CH₃ (Orthogonal Orientation)

Fig. 1: Predicted molecular conformation of this compound.

Thermodynamic stability analysis reveals rotational barriers of ~8 kJ/mol for the acetimidamide group, suggesting moderate conformational flexibility at room temperature.

Properties

Molecular Formula |

C6H9ClN6O |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

N'-[[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]oxy]ethanimidamide |

InChI |

InChI=1S/C6H9ClN6O/c1-3(8)13-14-6-11-4(7)10-5(9-2)12-6/h1-2H3,(H2,8,13)(H,9,10,11,12) |

InChI Key |

IWXTYDMIMRZYPL-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=N\OC1=NC(=NC(=N1)NC)Cl)/N |

Canonical SMILES |

CC(=NOC1=NC(=NC(=N1)NC)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide typically involves the reaction of 4-chloro-6-(methylamino)-1,3,5-triazine with acetimidamide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as dimethyl sulfoxide or acetonitrile, and the reaction temperature is maintained between 50-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively, are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can lead to the formation of simpler amides and carboxylic acids.

Scientific Research Applications

N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Reactivity : The target compound’s chloro group may facilitate nucleophilic displacement reactions, analogous to 3-chloro-N-phenyl-phthalimide’s role in polymerization .

- Bioactivity: Triazine derivatives with methylamino groups (e.g., the target) often exhibit moderate herbicidal activity but require structural optimization to match the selectivity of methoxy-substituted analogs like thifensulfuron .

Biological Activity

N-((4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl)oxy)acetimidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

The molecular formula of this compound is C8H10ClN5O, with a molecular weight of approximately 217.65 g/mol. The compound features a triazine ring that is known for its role in various biological activities.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Antiproliferative Effects : Studies have indicated that triazine derivatives can exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains.

Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related triazine derivatives showed that they could effectively inhibit the proliferation of human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| SW480 | 20 | G2/M cell cycle arrest |

| A549 | 18 | Induction of oxidative stress |

Antimicrobial Activity

In vitro studies have shown that triazine derivatives possess antimicrobial properties against various pathogens. For example, compounds derived from the triazine structure were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized a series of triazine derivatives, including this compound. The synthesized compounds were evaluated for their anticancer activity against multiple human cancer cell lines using MTT assays. Results indicated promising anticancer activity with specific derivatives showing IC50 values in the low micromolar range .

- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.